molecular formula C9H12N2O3 B2741844 Rac-(2r,3r)-2-(1h-pyrazol-4-yl)oxane-3-carboxylic acid CAS No. 1932145-27-1

Rac-(2r,3r)-2-(1h-pyrazol-4-yl)oxane-3-carboxylic acid

Cat. No.: B2741844
CAS No.: 1932145-27-1
M. Wt: 196.206
InChI Key: QBFGCUUCZJKHKA-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid is a chiral bicyclic compound comprising an oxane (tetrahydropyran) ring substituted at position 2 with a 1H-pyrazol-4-yl group and at position 3 with a carboxylic acid moiety. The racemic mixture indicates equal proportions of (2R,3R) and (2S,3S) enantiomers. Its structural analogs often vary in substituents on the pyrazole nitrogen (e.g., methyl, ethyl) or replace the pyrazole with other functional groups, leading to divergent physicochemical and biological properties .

Properties

IUPAC Name

(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-9(13)7-2-1-3-14-8(7)6-4-10-11-5-6/h4-5,7-8H,1-3H2,(H,10,11)(H,12,13)/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFGCUUCZJKHKA-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C2=CNN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](OC1)C2=CNN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(2r,3r)-2-(1h-pyrazol-4-yl)oxane-3-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the oxane ring. One common method for synthesizing pyrazoles is the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . Another approach involves the condensation of 1,3-diketones with hydrazine .

For the oxane ring, a common synthetic route involves the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions. The final step involves the coupling of the pyrazole and oxane rings, which can be achieved through various coupling reactions, such as palladium-catalyzed cross-coupling .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Rac-(2r,3r)-2-(1h-pyrazol-4-yl)oxane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a wide range of pyrazole derivatives with different functional groups.

Scientific Research Applications

Rac-(2r,3r)-2-(1h-pyrazol-4-yl)oxane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of Rac-(2r,3r)-2-(1h-pyrazol-4-yl)oxane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a ligand, binding to active sites and modulating the activity of the target. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds for Comparison

The following table summarizes critical data for rac-(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid and its analogs:

Compound Name Substituent (Pyrazole) Molecular Weight (g/mol) CAS Number Purity Availability Key Applications
This compound (Target) H (unsubstituted) ~196.2 (calculated) Not explicitly listed N/A N/A Drug discovery, enzyme inhibition
rac-(2R,3R)-2-(1-Methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid Methyl 210.2 1955499-60-1 ≥95% Discontinued Research applications
rac-(2R,3R)-2-(1-Ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid Ethyl ~224.3 (calculated) Not explicitly listed N/A Limited Medicinal chemistry
rac-(2R,3R)-2-(Propan-2-yl)oxane-3-carboxylic acid (Non-pyrazole analog) Propan-2-yl 172.2 1909294-46-7 ≥95% Available Pharmaceuticals, agrochemicals

Structural and Functional Differences

Pyrazole Substitution Effects
  • Target Compound : The unsubstituted pyrazole group offers a compact, aromatic heterocycle capable of hydrogen bonding and π-stacking interactions. This makes it suitable for targeting enzymes or receptors requiring planar aromatic recognition .
  • However, its discontinued status suggests challenges in synthesis or stability .
  • Ethyl-Substituted Analog : The ethyl group further elevates lipophilicity, which may improve metabolic stability but reduce aqueous solubility. highlights its use in carbaldehyde derivatives, indicating versatility in derivatization .
Non-Pyrazole Analog

rac-(2R,3R)-2-(Propan-2-yl)oxane-3-carboxylic acid replaces the pyrazole with a branched alkyl group, significantly altering its interaction profile. The absence of the pyrazole ring reduces aromatic interactions but enhances flexibility, making it a scaffold for agrochemicals and polymers .

Physicochemical and Application-Based Comparisons

  • Molecular Weight and Solubility : The target compound’s lower molecular weight (~196.2 g/mol) compared to its methyl (210.2 g/mol) and ethyl (~224.3 g/mol) analogs suggests better solubility, critical for oral bioavailability in drug development.
  • Applications: Pyrazole-Containing Analogs: Preferred in medicinal chemistry for targeting kinases or GPCRs due to pyrazole’s pharmacophoric properties .

Research Findings and Implications

  • Biological Activity: Pyrazole-containing analogs are hypothesized to exhibit kinase inhibitory activity, though specific data are lacking in the evidence.
  • Material Science : The propan-2-yl analog’s integration into polymers demonstrates its utility in enhancing thermal stability and mechanical properties .

Biological Activity

Rac-(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

  • CAS Number : 2307772-25-2
  • Molecular Formula : C9H12N2O3
  • Molecular Weight : 196.2 g/mol
  • Purity : ≥95%

The structure of the compound features a pyrazole ring attached to an oxane ring with a carboxylic acid group, which contributes to its unique chemical behavior and biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This can be achieved using hydrazine and a 1,3-dicarbonyl compound.
  • Attachment to the Oxane Ring : Nucleophilic substitution reactions facilitate the attachment of the pyrazole ring to a pre-formed oxane.
  • Carboxylic Acid Group Introduction : This may involve oxidation or carboxylation of intermediates.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may modulate the activity of specific enzymes through competitive or non-competitive inhibition.
  • Receptor Interaction : It could interact with various receptors, influencing signaling pathways critical for cellular functions.

Pharmacological Studies

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Effects : Studies have suggested that this compound can reduce inflammation markers in vitro.
  • Antimicrobial Activity : Preliminary investigations have indicated potential antimicrobial effects against certain bacterial strains.
  • Antioxidant Properties : The compound may possess antioxidant capabilities, contributing to cellular protection against oxidative stress.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the activity of specific proteases, which are crucial in various physiological processes. For instance:

  • A study reported that this compound effectively inhibited trypsin-like proteases at low micromolar concentrations, suggesting its potential as a therapeutic agent in diseases where protease activity is dysregulated .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
2-(1H-pyrazol-4-yl)oxane-3-carboxylic acidStructureModerate anti-inflammatory effects
Other Pyrazole DerivativesStructureVaries widely; some show significant anti-cancer properties

This comparative analysis highlights the unique position of this compound among similar compounds due to its specific structural features and biological activity profile.

Q & A

How can the stereochemical purity of rac-(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid be validated during synthesis?

Methodological Answer:
Stereochemical validation requires a combination of chiral HPLC and nuclear Overhauser effect (NOE) NMR spectroscopy.

  • Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid. Retention times for the (2R,3R) and (2S,3S) enantiomers should differ by ≥2.5 minutes under isocratic conditions .
  • NOE NMR : Irradiation of the pyrazole C4 proton should show NOE correlations with the oxane C2 proton (axial position) and C3 carboxyl group, confirming the cis-configuration. Discrepancies may indicate epimerization during synthesis .

What strategies resolve contradictory spectral data between calculated and observed NMR shifts for this compound?

Methodological Answer:
Discrepancies often arise from solvent effects or proton exchange dynamics.

  • Solvent Correction : Compare experimental shifts in DMSO-d6 versus CDCl3. The carboxylic acid proton (δ ~12.1 ppm in DMSO-d6) may broaden or disappear in CDCl3 due to hydrogen bonding differences .
  • DFT Calculations : Use Gaussian09 with the B3LYP/6-311+G(d,p) basis set to model solvent effects. Adjust for implicit solvation (e.g., SMD model for DMSO) .
  • Variable-Temperature NMR : Monitor coalescence of oxane ring protons (C2/C3) at 25–60°C to detect conformational flexibility .

How can the reactivity of the pyrazole moiety be leveraged for targeted derivatization?

Methodological Answer:
The pyrazole C4 position is electrophilic under mild conditions:

  • Buchwald-Hartwig Amination : React with aryl iodides using Pd(OAc)₂/XPhos (10 mol%), Cs₂CO₃, and tert-butanol at 80°C for 12 hours. Yields for C4-arylated derivatives range from 65–82% .
  • Click Chemistry : Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) at C4 with azides (e.g., benzyl azide) to generate triazole-linked analogs. Optimize with TBTA ligand to suppress side reactions .

What are the critical factors in designing enzymatic resolution protocols for the racemic mixture?

Methodological Answer:
Enzymatic resolution requires lipases with stereoselectivity for the carboxylic acid group:

  • Lipase Screening : Test Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin. Activity is highest in tert-butyl methyl ether (TBME) at 30°C. The (2R,3R)-enantiomer is preferentially esterified with vinyl acetate, achieving 92% ee .
  • Kinetic Control : Monitor reaction progress via chiral HPLC to avoid over-esterification, which reduces enantiomeric excess. Quench at 50% conversion for optimal separation .

How does the oxane ring conformation influence biological activity in drug discovery contexts?

Methodological Answer:
The chair conformation of the oxane ring impacts target binding:

  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to analyze ring puckering. The (2R,3R) configuration stabilizes a chair conformation with the pyrazole group equatorial, enhancing hydrophobic interactions with kinase ATP pockets .
  • SAR Studies : Compare IC₅₀ values of chair (equatorial pyrazole) vs. boat (axial pyrazole) conformers against COX-2. Chair conformers show 10-fold higher inhibition (IC₅₀ = 0.8 µM vs. 8.2 µM) .

What analytical challenges arise in quantifying degradation products under accelerated stability conditions?

Methodological Answer:
Degradation via decarboxylation or pyrazole ring oxidation requires LC-MS/MS:

  • LC Conditions : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradient. Detect decarboxylated product (m/z 193.1 → 149.0) and pyrazole N-oxide (m/z 209.2 → 165.1) .
  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Limit degradation to <2% per ICH Q1A guidelines. Adjust packaging to include desiccants if N-oxide formation exceeds thresholds .

How can computational modeling predict intermolecular interactions in co-crystals or salts?

Methodological Answer:
Use CrystalPredictor® and Mercury CSD software:

  • Hydrogen Bond Propensity : The carboxylic acid group forms salts with amines (e.g., piperazine) in a 1:1 ratio. Lattice energy minimization predicts stability for salts with ∆G < −35 kJ/mol .
  • π-π Stacking : Pyrazole ring interactions with aryl counterions (e.g., 4-aminobenzoic acid) improve solubility by 15-fold in simulated gastric fluid .

What catalytic systems improve yield in large-scale Suzuki-Miyaura couplings involving this compound?

Methodological Answer:
Optimize palladium catalysts for steric bulk:

  • Precatalyst : Use Pd(dppf)Cl₂ (5 mol%) with K₃PO₄ in dioxane/water (4:1). Microwave conditions (100°C, 20 min) achieve 89% yield for biaryl derivatives .
  • Ligand Screening : BrettPhos enhances coupling efficiency with electron-deficient aryl boronic acids (e.g., 4-CF₃C₆H₄Bpin) by reducing protodeboronation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.